Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and possibly its stereochemistry if the molecule is chiral.
Synthesis Analysis
This involves the study of how the compound can be synthesized from simpler starting materials. It includes the reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other organic compounds, reactions with inorganic compounds, and reactions under different conditions of temperature, pressure, and pH.Physical And Chemical Properties Analysis
This can include studying the compound’s melting point, boiling point, solubility, optical activity, and other physical properties. Chemical properties can include acidity or basicity, reactivity with other compounds, and stability under various conditions.Scientific Research Applications
Synthesis and Functionalization
The compound has been utilized in the synthesis of highly functionalized tetrahydropyridines via an expedient phosphine-catalyzed [4 + 2] annulation. This process demonstrates the compound's role as a 1,4-dipole synthon, undergoing annulation with N-tosylimines to produce adducts with complete regioselectivity and high diastereoselectivities (Zhu et al., 2003).
Additionally, its structural characteristics have facilitated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, demonstrating the compound's versatility in forming fused systems with potential for further biological investigations (Bakhite et al., 2005).
Another study focused on the crystal structure analysis of related tetrahydropyridine derivatives, shedding light on the conformational and crystallographic characteristics that could influence the compound's reactivity and interaction with biological targets (Sambyal et al., 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and other hazards. It can also involve studying how to safely handle, store, and dispose of the compound.
Future Directions
This can involve proposing further studies that could be done on the compound. This could include further synthesis and reaction studies, further studies on the mechanism of action, or studies on the compound’s potential uses.
I hope this general information is helpful. For more specific information on your compound, I would recommend consulting a specialist in organic chemistry or a related field.
properties
IUPAC Name |
ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5S/c1-6-28-21(27)17-13-11-22(2,3)25-23(4,5)18(13)31-20(17)24-19(26)16-12-29-14-9-7-8-10-15(14)30-16/h7-10,16,25H,6,11-12H2,1-5H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFBTJZOTSGQOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
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